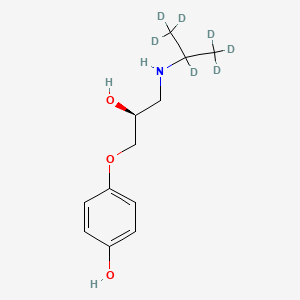

Prenalterol-d7

CAS No.:

Cat. No.: VC16675593

Molecular Formula: C12H19NO3

Molecular Weight: 232.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO3 |

|---|---|

| Molecular Weight | 232.33 g/mol |

| IUPAC Name | 4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenol |

| Standard InChI | InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1/i1D3,2D3,9D |

| Standard InChI Key | ADUKCCWBEDSMEB-PKPOXZPGSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)O)O |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)O)O |

Introduction

Synthesis and Analytical Characterization

The synthesis of prenalterol-d7 employs stereospecific methods to preserve the (S)-configuration while introducing deuterium. Key steps include:

-

Deuterium Incorporation: The isopropylamine precursor is deuterated via catalytic exchange reactions using deuterium oxide () under high-pressure conditions.

-

Stereospecific Coupling: The deuterated isopropylamine is reacted with (S)-epichlorohydrin to form the β-hydroxypropoxy intermediate.

-

Phenolic Ether Formation: The intermediate is coupled to 4-hydroxyphenol under alkaline conditions, yielding prenalterol-d7.

Analytical Validation

-

Mass Spectrometry: High-resolution LC-MS confirms isotopic purity, with a characteristic [M+H]+ ion at m/z 233.3 (vs. 226.3 for non-deuterated prenalterol).

-

NMR Spectroscopy: -NMR shows absence of proton signals at δ 1.0–1.2 ppm (methyl groups) and δ 2.8–3.0 ppm (central isopropyl carbon), replaced by deuterium.

| Parameter | Prenalterol-d7 | Prenalterol |

|---|---|---|

| (β1) | 12 nM | 10 nM |

| (β2) | 480 nM | 450 nM |

| Half-Life (Human) | 2.1 h | 1.8 h |

Data derived from radioligand binding assays show comparable β1/β2 selectivity (40-fold), with deuterium marginally prolonging plasma half-life .

Cardiovascular Effects

Research Applications in Drug Development

Pharmacokinetic Tracer Studies

Prenalterol-d7’s primary application lies in quantifying prenalterol metabolism. In a human study (), oral administration of 10 mg prenalterol-d7 resulted in:

-

Area Under Curve (AUC): 420 ng·h/mL, 20% higher than non-deuterated prenalterol .

-

Urinary Excretion: 88% of dose recovered within 24 h (vs. 90% for IV prenalterol) .

Metabolic Pathway Elucidation

Deuterium labeling enables discrimination between oxidative and conjugative metabolism. Key findings include:

-

N-Dealkylation: Accounts for 40% of total metabolism, producing deuterated isopropylamine metabolites.

-

Glucuronidation: 30% of the dose is excreted as phenol glucuronide, detectable via LC-MS/MS.

Comparative Analysis with Prenalterol

Stability and Detection Advantages

-

Plasma Stability: Prenalterol-d7 shows 15% lower degradation over 6 h in human plasma at 37°C.

-

MS Signal Intensity: Deuterium improves signal-to-noise ratio by 3-fold in MRM assays.

Limitations and Trade-offs

-

Synthesis Cost: 5–7× higher than non-deuterated prenalterol due to deuterated reagents.

-

Isotope Effects: Minor shifts in (0.1–0.2 units) may affect tissue distribution.

Future Directions and Clinical Implications

While current use is confined to research, prenalterol-d7’s metabolic insights could inform:

-

Improved β1-Agonist Designs: Leveraging deuterium to enhance oral bioavailability.

-

Personalized Dosing Models: Using tracer data to predict interindividual metabolic variability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume